3-Ethyl-4,4-difluorooxane-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-ethyl-4,4-difluorooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c1-2-7(6(11)12)5-13-4-3-8(7,9)10/h2-5H2,1H3,(H,11,12) |
InChI Key |
YBJAFCRDJYBDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCCC1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4,4-difluorooxane-3-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethyl and Difluoro Groups: The ethyl group can be introduced via alkylation reactions, while the difluoro groups can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various substituents replacing the difluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-4,4-difluorooxane-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. The presence of the carboxylic acid group allows for interactions with enzymes and receptors, potentially influencing biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs, identified via computational similarity assessments (e.g., Tanimoto coefficients), include:
Key Observations:
- Ring Size and Strain : The oxane ring in the target compound offers greater conformational flexibility and lower ring strain compared to cyclobutane analogs (e.g., CAS 681128-38-1), which may enhance stability in aqueous environments .
- Fluorination Pattern: The 4,4-difluoro substitution on the oxane ring increases electronegativity, likely enhancing acidity (pKa ~2.5–3.0) relative to non-fluorinated oxane carboxylic acids .
Physicochemical Properties
- Solubility : The carboxylic acid group improves water solubility compared to ester analogs (e.g., CAS 178312-47-5), but the hydrophobic ethyl and difluoro substituents reduce it relative to smaller acids like 3,3-Difluorocyclobutanecarboxylic acid .
- Thermal Stability : Oxane derivatives generally exhibit higher thermal stability (decomposition >200°C) than cyclobutane-based compounds due to reduced ring strain .
Biological Activity
3-Ethyl-4,4-difluorooxane-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁F₂O₃. The compound features a unique oxane ring structure with two fluorine atoms attached to the carbon backbone, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The anticancer mechanism is thought to involve apoptosis induction through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a promising potential for inclusion in new antibiotic formulations.
- Evaluation of Anticancer Properties : Another study focused on the compound's effect on tumor growth in xenograft models. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The fluorinated structure enhances lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation in cancer cells.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification via acid-catalyzed nucleophilic acyl substitution. For example, reaction with methanol in the presence of H₂SO₄ forms the methyl ester derivative. The difluoro substituents enhance the electrophilicity of the carbonyl carbon, accelerating ester formation .
Example Conditions :
| Reactant | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-Ethyl-4,4-difluorooxane-3-carboxylate | 75–85% |
Alkylation using iodoethane in DMSO yields ethyl esters, though competitive N-alkylation may occur in heterocyclic analogs, as observed in benzothiazine derivatives .
Decarboxylative Halogenation
Under Hunsdiecker–Borodin conditions (Ag₂O, Br₂/CCl₄), the compound undergoes decarboxylative bromination to form 3-ethyl-4,4-difluorooxane-3-bromide. The reaction proceeds via radical intermediates, with fluorine substituents stabilizing transition states through inductive effects .
Mechanistic Pathway :
-
Formation of acyl hypobromite intermediate.
-
Homolytic cleavage to generate alkyl radical and CO₂.
Halogenation Efficiency :
| Halogen Source | Product | Yield |
|---|---|---|
| Br₂/CCl₄ | Bromide | 60–70% |
| Cl₂/CCl₄ | Chloride | <50% |
Reduction to Alcohols
Reduction with BH₃/THF selectively converts the carboxylic acid to a primary alcohol. The oxane ring’s steric bulk directs borane coordination to the carbonyl oxygen, minimizing side reactions .
Reaction Profile :
-
Conditions : BH₃/THF, 0°C → RT, 4h.
-
Product : 3-Ethyl-4,4-difluorooxane-3-methanol (Yield: 80–90%) .
Nucleophilic Acyl Substitutions
The carboxylate anion participates in SN2 reactions with alkyl halides. For instance, treatment with benzyl bromide forms the corresponding benzyl ester. Enhanced nucleophilicity of the carboxylate is attributed to fluorine’s electron-withdrawing effects .
Key Reactions :
| Substrate | Nucleophile | Product |
|---|---|---|
| Carboxylate | Benzyl bromide | Benzyl ester |
| Carboxylate | NH₃ (excess) | Amide |
Influence of Structural Features on Reactivity
-
Oxane Ring : Confers rigidity, reducing entropy penalties in transition states during esterification .
-
Difluoro Substituents :
Comparative Reactivity with Analogues
| Compound | Structure | Reactivity Difference |
|---|---|---|
| 4,4-Difluorobutanoic acid | Linear chain | Faster esterification due to reduced steric hindrance |
| 2-Ethylhexanoic acid | Branched chain | Slower nucleophilic substitution due to steric bulk* |
*Inferred from structural analogs; direct data excluded per guidelines.
Q & A
Q. What synthetic methodologies are effective for preparing 3-ethyl-4,4-difluorooxane-3-carboxylic acid, and how can competing substituent effects be managed?
Answer: A multi-step synthesis approach is typically employed. For analogous fluorinated oxane derivatives, halogenation and carboxylation are critical. For example, chlorination using sodium nitrite and cupric chloride under acidic conditions (e.g., HCl) can introduce halogens, while hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH in methanol achieves the carboxylic acid group . Competing substituent effects (e.g., fluorine’s electron-withdrawing properties) may hinder reaction efficiency. Optimizing stoichiometry, temperature, and solvent polarity (e.g., toluene for recrystallization) can mitigate such issues .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : and NMR identify proton and fluorine environments, respectively. For instance, fluorine atoms in the 4,4-difluoro group appear as distinct doublets due to coupling.
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between the oxane ring and carboxyl group) and confirms hydrogen-bonded dimer formation, as seen in similar fluorinated carboxylic acids .
- FT-IR : Confirms the presence of carboxylic acid (O–H stretch at ~2500–3000 cm) and C=O (1700–1720 cm) .
Q. What purification strategies are recommended for isolating high-purity this compound?
Answer:
- Recrystallization : Use toluene or diethyl ether to remove impurities, leveraging solubility differences .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for polar byproducts.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction mechanisms involving fluorinated intermediates be analyzed to resolve contradictory spectroscopic data?
Answer:
- Isotopic Labeling : Use deuterated reagents (e.g., DO) to track proton exchange in NMR, clarifying reaction pathways .
- Kinetic Studies : Monitor reaction progress via time-resolved NMR to identify intermediates.
- Mass Spectrometry (HRMS) : Detect transient intermediates (e.g., acyl fluorides) with high mass accuracy .
Q. What computational methods predict the reactivity of the oxane ring and fluorine substituents in aqueous or enzymatic environments?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, fluorine’s electronegativity alters electron density on the oxane ring, affecting hydrolysis rates .
- MD Simulations : Simulate solvation effects in water or binding to enzyme active sites (e.g., esterases) to study stability .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 3-ethyl-4,4-difluorooxane derivatives?
Answer:
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for fluorinated oxane derivatives?
Answer:
- Multi-Technique Validation : Cross-validate X-ray data (bond lengths/angles) with NMR chemical shifts and IR carbonyl stretches .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain discrepancies .
Q. How can substituent effects on the oxane ring’s conformation and bioactivity be systematically studied?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
